3,6-Dimethyl-1-benzofuran-2-carboxylic acid 3,6-Dimethyl-1-benzofuran-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 16820-37-4
VCID: VC21053884
InChI: InChI=1S/C11H10O3/c1-6-3-4-8-7(2)10(11(12)13)14-9(8)5-6/h3-5H,1-2H3,(H,12,13)
SMILES: CC1=CC2=C(C=C1)C(=C(O2)C(=O)O)C
Molecular Formula: C11H10O3
Molecular Weight: 190.19 g/mol

3,6-Dimethyl-1-benzofuran-2-carboxylic acid

CAS No.: 16820-37-4

Cat. No.: VC21053884

Molecular Formula: C11H10O3

Molecular Weight: 190.19 g/mol

* For research use only. Not for human or veterinary use.

3,6-Dimethyl-1-benzofuran-2-carboxylic acid - 16820-37-4

Specification

CAS No. 16820-37-4
Molecular Formula C11H10O3
Molecular Weight 190.19 g/mol
IUPAC Name 3,6-dimethyl-1-benzofuran-2-carboxylic acid
Standard InChI InChI=1S/C11H10O3/c1-6-3-4-8-7(2)10(11(12)13)14-9(8)5-6/h3-5H,1-2H3,(H,12,13)
Standard InChI Key IXBLVHFNRPEBDO-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)C(=C(O2)C(=O)O)C
Canonical SMILES CC1=CC2=C(C=C1)C(=C(O2)C(=O)O)C

Introduction

Chemical Structure and Properties

Molecular Identity

3,6-Dimethyl-1-benzofuran-2-carboxylic acid is characterized by a benzofuran core with methyl substituents at positions 3 and 6, and a carboxylic acid group at position 2. This distinctive structural arrangement contributes to its chemical versatility and biological activity profile.

ParameterValue
Chemical Name3,6-Dimethyl-1-benzofuran-2-carboxylic acid
CAS Number16820-37-4
Molecular FormulaC11H10O3
Molecular Weight190.19 g/mol
IUPAC Name3,6-dimethyl-1-benzofuran-2-carboxylic acid
SMILES NotationCc1ccc2c(C)c(C(O)=O)oc2c1
Standard InChIKeyIXBLVHFNRPEBDO-UHFFFAOYSA-N

The molecular structure features a fused bicyclic system where a benzene ring is connected to a furan ring, creating the benzofuran scaffold. The numbering system begins at the oxygen atom (position 1) and continues clockwise around the structure .

Synthesis Methods

Perkin Rearrangement

The synthesis of benzofuran-2-carboxylic acids, including the 3,6-dimethyl derivative, commonly employs the Perkin rearrangement, which involves a ring contraction of 3-halocoumarins. This reaction, first reported by W.H. Perkin in 1870, proceeds through a well-established mechanism:

  • Base-catalyzed ring fission of the 3-halocoumarin through hydroxide addition to the carbonyl group

  • Formation of a dianion intermediate

  • Intramolecular nucleophilic attack by the phenoxide anion on the vinyl halide

  • Rearrangement to form the benzofuran-2-carboxylic acid structure

Kinetic studies of this rearrangement have determined Hammett reaction constants of 2.34 for the ring fission step (at 30.0°C) and -3.54 for the cyclization process (at 60.0°C), providing insight into the reaction mechanism .

Microwave-Assisted Synthesis

A significant advancement in the synthesis of benzofuran-2-carboxylic acids has been the development of microwave-assisted Perkin rearrangement reactions. This modern approach dramatically reduces reaction times from approximately 3 hours to just 5 minutes while maintaining excellent yields (95-99%) .

The procedure typically involves:

  • Combining the appropriate 3-bromocoumarin with ethanol and sodium hydroxide in a microwave vessel

  • Irradiating at 300W and 79°C for 5 minutes

  • Acidification with concentrated hydrochloric acid to precipitate the product

  • Collection by filtration and purification

This expedited synthetic protocol offers an efficient method for producing benzofuran-2-carboxylic acid derivatives, including potentially the 3,6-dimethyl analog, with significantly reduced reaction times and energy consumption .

Chemical Reactivity

Oxidation Reactions

3,6-Dimethyl-1-benzofuran-2-carboxylic acid can undergo oxidation reactions primarily at the methyl substituents and the benzofuran core:

  • Methyl Group Oxidation: The methyl groups at positions 3 and 6 can be oxidized to carboxylic acid derivatives under strong oxidizing conditions (e.g., KMnO₄ in acidic or basic media), potentially forming di- or tri-carboxylic acid analogs.

  • Benzofuran Core Oxidation: The aromatic ring system may undergo oxidation to quinone-like structures using agents such as hydrogen peroxide or peracids.

These oxidation pathways provide routes to functionalized derivatives with modified physicochemical properties.

Reduction Reactions

The carboxylic acid group and aromatic system of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid participate in various reduction processes:

  • Carboxylic Acid Reduction: Treatment with lithium aluminum hydride (LiAlH₄) in anhydrous ether or THF under reflux conditions can reduce the carboxylic acid group to a primary alcohol, yielding 3,6-dimethyl-1-benzofuran-2-methanol.

  • Ring Hydrogenation: Catalytic hydrogenation using H₂/Pd-C can partially reduce the benzofuran ring to produce dihydrobenzofuran derivatives, though over-reduction to fully saturated systems is possible under more forcing conditions.

Biological Activities

Diuretic and Saluretic Properties

Research indicates that compounds related to benzofuran-2-carboxylic acids, including potentially the 3,6-dimethyl derivative, exhibit significant diuretic and saluretic properties. These compounds enhance urine production while promoting sodium excretion, making them valuable candidates for treating conditions associated with fluid retention.

The proposed mechanism of action involves:

  • Inhibition of sodium reabsorption in the renal tubules

  • Increased sodium and water excretion

  • Modulation of blood pressure and fluid balance

Animal studies have demonstrated significant increases in urinary output and sodium chloride excretion following administration of these compounds, supporting their efficacy as diuretics.

Antimicrobial Activity

The benzofuran scaffold is associated with significant antimicrobial properties against various bacterial and fungal strains. While specific data on 3,6-Dimethyl-1-benzofuran-2-carboxylic acid is limited, related benzofuran compounds have demonstrated activity against:

Microorganism TypeTypical MIC Range
Gram-positive bacteria50-200 μg/mL
Gram-negative bacteria>200 μg/mL
Yeasts (e.g., Candida species)~100 μg/mL

The presence of specific functional groups, including the carboxylic acid moiety and methyl substituents, likely contributes to these antimicrobial properties through interaction with bacterial cell components.

Anticancer Properties

Structure-Activity Relationships

Comparison with Parent and Related Compounds

Understanding the relationship between structure and activity requires comparison of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid with its parent compound and other derivatives:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
Benzofuran-2-carboxylic acid (Parent)C9H6O3162.14No methyl substituents
3,6-Dimethyl-1-benzofuran-2-carboxylic acidC11H10O3190.19Methyl groups at positions 3 and 6
3,6,7-Trimethyl-benzofuran-2-carboxylic acidC12H12O3204.22Additional methyl group at position 7
5-bromo-3,7-dimethyl-1-benzofuran-2-carboxylic acidVariousVariousBromo substituent and differently positioned methyl groups

These structural variations influence:

  • Lipophilicity: The addition of each methyl group increases lipophilicity, potentially enhancing membrane permeability

  • Electronic Effects: Methyl groups act as electron-donating substituents, altering the electronic distribution within the molecule

  • Steric Properties: The position and number of substituents affect the three-dimensional structure and molecular interactions

Impact of Methyl Substituents

The presence of methyl groups at positions 3 and 6 in 3,6-Dimethyl-1-benzofuran-2-carboxylic acid confers several distinct properties compared to the unsubstituted parent compound:

  • Enhanced Lipophilicity: Methyl substituents increase the compound's lipophilicity, potentially improving its ability to cross biological membranes and reach intracellular targets

  • Modified Electron Density: The electron-donating effect of methyl groups alters the electron distribution within the benzofuran ring, affecting its reactivity and interaction with biological targets

  • Steric Effects: Methyl groups introduce steric constraints that can influence binding to receptors and enzymes

  • Metabolic Stability: Methyl substitution may protect certain positions from metabolic attack, potentially extending the compound's half-life in biological systems

Applications in Research and Industry

Pharmaceutical Development

3,6-Dimethyl-1-benzofuran-2-carboxylic acid serves as a valuable scaffold in pharmaceutical research and development, with several potential applications:

  • Diuretic Agents: Development of medications for treating hypertension, edema, and heart failure based on its diuretic and saluretic properties

  • Anti-inflammatory Drugs: Creation of novel anti-inflammatory compounds targeting specific inflammatory pathways

  • Antimicrobial Development: Design of new antibacterial and antifungal agents, particularly against Gram-positive bacteria and yeast strains

  • Anticancer Therapeutics: Formulation of targeted anticancer drugs acting through specific cellular mechanisms

Organic Synthesis

The compound functions as an important intermediate in organic synthesis, particularly in creating more complex biologically active molecules:

  • Building Block: The benzofuran scaffold is crucial for developing various pharmaceuticals targeting cancer and central nervous system disorders

  • Versatile Functionality: The carboxylic acid group provides a reactive handle for further transformations, including esterification, amidation, and reduction

  • Structural Diversity: Synthetic modifications can generate libraries of compounds with diverse biological activities

Material Science Applications

Beyond pharmaceutical applications, 3,6-Dimethyl-1-benzofuran-2-carboxylic acid and its derivatives may find utility in material science:

  • **Development of specialty polymers with defined properties

  • **Creation of organic semiconductors and electroluminescent materials

  • **Production of molecular sensors and probes

Analytical Characterization

Spectroscopic Properties

The characterization of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid typically involves various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR provide information about the chemical environment of hydrogen and carbon atoms in the molecule

  • Infrared Spectroscopy (IR): Reveals functional group vibrations, particularly the characteristic C=O stretching of the carboxylic acid (typically around 1700 cm-1)

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern

  • UV-Visible Spectroscopy: Provides insight into electronic transitions and conjugation within the molecule

While specific spectral data for 3,6-Dimethyl-1-benzofuran-2-carboxylic acid is limited in the available research, related benzofuran compounds have been well-characterized using these techniques.

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